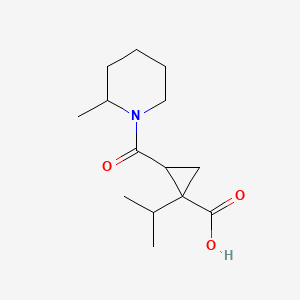

![molecular formula C18H17NO B6604967 2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane CAS No. 2763760-27-4](/img/structure/B6604967.png)

2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” is a type of bicyclo[2.1.1]hexane, which is a versatile platform for the exploration of chemical space . These structures have been proposed as bioisosteres of ortho- and meta-substituted benzenes . They provide new exciting opportunities for molecular design .

Synthesis Analysis

The synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” involves a photocatalytic intramolecular [2+2] cycloaddition approach . This strategy is based on the use of photochemistry to access new building blocks .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes have 10 different substituent vectors available . They can be prepared with substituent geometries that are non-existent in aromatic chemical space .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” include a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Bicyclo[2.1.1]hexanes serve as valuable building blocks for designing bioactive compounds. Their sp³-rich nature and strained ring system make them attractive as bio-isosteres. Medicinal chemists can exploit these properties to enhance solubility, activity, and conformational restriction in lead compounds .

Synthetic Chemistry and Novel Building Blocks

Researchers have developed efficient synthetic routes to access 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemical [2 + 2] cycloadditions provide a modular approach, allowing derivatization with various transformations. This opens up new chemical space for drug discovery and other applications .

Molecular Design and Functionalization

Bicyclo[2.1.1]hexanes with diverse substitution patterns are accessible through photocatalytic cycloaddition reactions. These bridge-functionalized species offer exciting opportunities for molecular design and tailored properties .

Materials Science and Polymer Chemistry

The unique three-dimensional arrangement of bicyclo[2.1.1]hexanes can influence material properties. Researchers explore their incorporation into polymers, nanomaterials, and supramolecular assemblies for specific applications .

Catalysis and Chiral Ligands

Chiral bicyclo[2.1.1]hexanes find use as ligands in asymmetric catalysis. Their rigid, conformationally restricted structures contribute to high selectivity in various transformations .

Natural Product Synthesis

Bicyclo[2.1.1]hexanes appear in natural products, and their synthesis provides access to complex molecules. Researchers study their role in total synthesis and biosynthetic pathways .

Mecanismo De Acción

Target of Action

It’s known that this compound is a part of the saturated bridged-bicyclic compounds class, which are under intense investigation as building blocks for pharmaceutical drug design .

Mode of Action

The compound is synthesized through a photocatalytic cycloaddition reaction, which provides access to bicyclo[211]hexanes with various substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Biochemical Pathways

The compound’s structure allows it to explore chemical space that is inaccessible to aromatic motifs , suggesting it could interact with a variety of biochemical pathways.

Result of Action

It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of certain fungicides resulted in saturated patent-free analogs with high antifungal activity .

Propiedades

IUPAC Name |

2-azabicyclo[2.1.1]hexan-2-yl-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(19-12-13-10-17(19)11-13)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZQHTKLJLOUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1N(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1,1'-Biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)

![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)

![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)

![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)

![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)

![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)

![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)

![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)